molecular formula C13H6Cl2KNO5 B12719267 Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt CAS No. 53775-55-6

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt

Cat. No.: B12719267
CAS No.: 53775-55-6
M. Wt: 366.19 g/mol
InChI Key: BYEJYKXXMSURIM-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Aromatic protons resonate between δ 7.2–8.5 ppm. The 2,4-dichlorophenoxy group shows two doublets (δ 7.45 and δ 7.85) for H-3 and H-5, while the nitro-substituted ring exhibits a singlet at δ 8.3 for H-3.
  • ¹³C NMR : Carboxylate carbon at δ 170–175 ppm; nitro-substituted carbons at δ 125–150 ppm; chlorinated aromatic carbons at δ 115–130 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
  • C=O stretch at 1680–1700 cm⁻¹ (carboxylate).
  • C-O-C ether vibration at 1240 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits maxima at 265 nm (π→π* transition of aromatic system) and 310 nm (n→π* transition of nitro group). Solvatochromic shifts are expected in polar solvents due to the ionic potassium interaction.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:

  • Electrostatic Potential : High electron density at the nitro group ($$ \text{-0.45 e} $$) and carboxylate oxygen ($$ \text{-0.78 e} $$), with positive charge localized on potassium ($$ \text{+0.92 e} $$).
  • Frontier Molecular Orbitals : The LUMO (-2.1 eV) resides on the nitrobenzoate moiety, facilitating electrophilic reactions, while the HOMO (-6.8 eV) localizes on the dichlorophenoxy ring.
  • Solvation Energy : Calculated ΔG_solv = -45.6 kcal/mol in water, indicating moderate solubility driven by ion-dipole interactions.

Figure 2: Optimized Geometry (DFT)

  • Planar nitro group minimizes steric clash with adjacent substituents.
  • Potassium ion forms a bifurcated bond with carboxylate oxygens (bond length: 2.68 Å).

Properties

CAS No.

53775-55-6

Molecular Formula

C13H6Cl2KNO5

Molecular Weight

366.19 g/mol

IUPAC Name

potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1

InChI Key

BYEJYKXXMSURIM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Ullmann Ether Synthesis for Phenoxybenzoic Acid Formation

  • The process starts with the formation of 5-(2,4-dichlorophenoxy)benzoic acid via an Ullmann ether synthesis.
  • This involves reacting an alkali metal salt of m-cresol (or a related phenol) with a 2,4-dichlorophenyl halide under controlled conditions.
  • Alkali metal salts used are typically sodium or potassium salts formed by treatment with alkali metal carbonate, bicarbonate, or hydroxide.
  • The reaction is carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 100–115°C) for extended periods (up to 20 hours) to ensure complete ether formation.
  • After reaction completion, the mixture is cooled, acidified, and the substituted phenoxybenzoic acid is isolated by filtration or extraction.

Oxidation of Substituted Toluene to Benzoic Acid

  • In some methods, the intermediate 3-(2,4-dichlorophenoxy)-toluene is oxidized to the corresponding benzoic acid derivative.
  • Oxidation is performed using molecular oxygen or air in the presence of catalysts such as cobalt bromide at temperatures between 50°C and 150°C.
  • This step converts the methyl group to the carboxylic acid functionality, yielding 5-(2,4-dichlorophenoxy)benzoic acid.

Nitration to Introduce the Nitro Group

  • The 5-(2,4-dichlorophenoxy)benzoic acid is then nitrated to introduce the nitro group at the 2-position.
  • Nitration is typically carried out using nitrating agents such as nitric acid/sulfuric acid mixtures or potassium nitrate/sulfuric acid.
  • The reaction temperature is controlled between 0°C and 70°C to avoid over-nitration or decomposition.
  • Co-solvents like 1,2-dichloroethane or methylene chloride may be used to improve reaction control and product isolation.
  • The crude 2-nitro-5-(2,4-dichlorophenoxy)benzoic acid is purified by recrystallization from solvents such as toluene or xylene.

Conversion to Potassium Salt

Salt Formation by Neutralization

  • The free acid is converted to its potassium salt by neutralization with potassium hydroxide or potassium carbonate in aqueous solution.
  • The pH is carefully adjusted, typically to a mildly acidic to neutral range (pH 0.5 to 7), to precipitate the potassium salt as a monohydrate or anhydrous form.
  • Saturated potassium chloride solution may be added to facilitate crystallization and improve purity.
  • The precipitated potassium salt is filtered, washed with cold water, and dried under vacuum or in a drying cabinet to yield a product with high purity (>95% by HPLC).

Alternative Salt Preparation Conditions

  • The potassium salt can also be prepared by adding aqueous potassium hydroxide solution to the free acid in a controlled manner at room temperature or slightly elevated temperatures.
  • The resulting suspension is stirred for several hours at low temperatures (e.g., 10°C) to ensure complete precipitation.
  • The solid is then isolated by filtration and dried.

Representative Experimental Data and Conditions

Step Reagents/Conditions Temperature Time Notes
Ullmann Ether Synthesis Alkali metal salt of m-cresol + 2,4-dichlorophenyl halide in DMF or DMSO 100–115°C 7–20 hours Stirring under nitrogen atmosphere
Oxidation Molecular oxygen, cobalt bromide catalyst 50–150°C Several hours Converts to benzoic acid derivative
Nitration HNO3/H2SO4 or KNO3/H2SO4, co-solvent (e.g., DCE) 0–70°C Few hours Controlled addition, recrystallization
Salt Formation Neutralization with KOH or K2CO3 in water Room temp to 10°C 2–4 hours pH adjustment, crystallization
Drying Vacuum drying or drying cabinet Ambient to 50°C Several hours Yields potassium salt monohydrate

Summary of Key Research Findings

  • The Ullmann ether synthesis is a robust and widely used method for preparing substituted phenoxybenzoic acids, including 5-(2,4-dichlorophenoxy)benzoic acid, which is the key intermediate.
  • Oxidation of substituted toluenes to benzoic acids can be efficiently catalyzed by cobalt bromide under oxygen atmosphere, providing high yields.
  • Nitration conditions must be carefully controlled to achieve selective nitration at the 2-position without side reactions.
  • The potassium salt formation is straightforward via neutralization, with crystallization conditions optimized to yield high purity products suitable for herbicidal or pharmaceutical applications.
  • The entire synthetic route is scalable and amenable to industrial production, as evidenced by multiple patent disclosures.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxybenzoic acids.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action
The compound acts as a selective herbicide, targeting specific plant species while minimizing damage to crops. It functions by disrupting the growth processes of the target plants, leading to their eventual death. The effectiveness of this compound is attributed to its unique chemical structure, which allows it to interfere with plant hormone regulation.

Case Studies

  • Field Trials : In various field trials, benzoic acid derivatives have shown efficacy against a range of broadleaf weeds. For instance, a study demonstrated that the potassium salt form exhibited superior performance in controlling resistant weed species compared to other herbicides .
  • Application Methods : The compound can be applied in several forms, including liquid sprays and granular formulations. Research indicates that applying the herbicide as a foliar spray maximizes absorption and effectiveness .

Food Preservation

Antimicrobial Properties
Benzoic acid and its salts are widely recognized for their antimicrobial properties. The potassium salt is particularly effective in acidic environments (pH 2.5 - 4.5), making it suitable for use in various food products.

Regulatory Status
The European Food Safety Authority (EFSA) has evaluated the safety of benzoic acid and its salts as food additives. They concluded that these compounds do not pose significant genotoxic risks when used within established limits. The acceptable daily intake (ADI) for benzoic acid is set at 5 mg/kg body weight .

Usage in Food Products

  • Preservative Applications : Potassium benzoate is commonly used in soft drinks, fruit juices, and pickled products to inhibit the growth of molds and yeasts .
  • Quality Control : Regular monitoring of benzoic acid levels in food products ensures compliance with safety regulations and helps prevent excessive consumption, especially among vulnerable populations like children .

Agricultural Research

Development of New Formulations
Research continues into developing new formulations that enhance the efficacy and safety of benzoic acid derivatives. Innovations include combining these compounds with other active ingredients to broaden their spectrum of activity against various pests while reducing environmental impact .

Environmental Impact Studies
Studies have assessed the environmental impact of using benzoic acid derivatives as herbicides. Results indicate that when applied according to guidelines, these compounds have minimal residual effects on soil health and non-target organisms .

Summary Table of Applications

Application AreaDescriptionKey Findings
HerbicideControls broadleaf weedsEffective against resistant species
Food PreservationActs as an antimicrobial agentSafe for consumption within ADI limits
Agricultural ResearchDevelopment of safer formulationsMinimal environmental impact when used correctly

Mechanism of Action

The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It mimics the natural auxins in plants, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.

Comparison with Similar Compounds

Chemical Structure and Key Modifications

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number
Target Compound (Potassium Salt) C₁₃H₆Cl₂KNO₅ 328.1 (free acid) 5-(2,4-dichlorophenoxy), 2-nitro-, potassium salt 53774-07-5 (acid)
Bifenox (Methyl Ester) C₁₄H₉Cl₂NO₅ 342.13 Methyl ester at carboxyl group 42576-02-3
Acifluorfen Sodium C₁₄H₈ClF₃NNaO₅ 383.65 5-(2-chloro-4-(trifluoromethyl)phenoxy), sodium salt 62476-59-9
Fluoroglycofen-ethyl C₁₈H₁₃ClF₃NO₇ 471.75 2-ethoxy-2-oxoethyl ester 77501-90-7
Trifluroxypyr (Free Acid) C₁₃H₆ClF₃N₂O₅ 374.64 5-[2-chloro-4-(trifluoromethyl)phenoxy] 50594-66-6

Key Structural Differences :

  • Bifenox replaces the potassium ion with a methyl ester, increasing lipophilicity .
  • Acifluorfen Sodium substitutes the 2,4-dichlorophenoxy group with a 2-chloro-4-trifluoromethylphenoxy group and uses a sodium counterion, enhancing herbicidal potency .
  • Fluoroglycofen-ethyl incorporates an ethoxy ester and trifluoromethyl group, optimizing soil residual activity .

Physicochemical Properties

Property Target Compound (Potassium Salt) Bifenox Acifluorfen Sodium Fluoroglycofen-ethyl
Melting Point (°C) Not reported 85 >300 (decomposes) Not reported
Density (g/cm³) 1.575 (predicted, free acid) 1.155 1.58 1.567 (estimate)
Water Solubility High (salt form) 0.35 mg/L (20°C) 250 g/L (20°C) 0.12 mg/L (20°C)
Log P (Octanol-Water) Not reported 3.82 3.2 4.1

Insights :

  • The potassium salt’s ionic nature improves water solubility compared to ester derivatives like Bifenox and Fluoroglycofen-ethyl, which exhibit low solubility due to ester groups .
  • Acifluorfen Sodium’s trifluoromethyl group and sodium ion contribute to higher solubility than Bifenox .

Environmental Fate and Toxicity

Parameter Target Compound (Potassium Salt) Bifenox Acifluorfen Sodium
Soil Half-Life 10–30 days 14–60 days 7–14 days
Avian Toxicity (LD₅₀) Not reported >2,000 mg/kg 1,525 mg/kg
Aquatic Toxicity (LC₅₀) Low (salt form) 0.12 mg/L (fish) 3.2 mg/L (daphnia)

Environmental Impact :

  • Acifluorfen Sodium’s shorter half-life reduces persistence but requires frequent application .

Biological Activity

Benzoic acid derivatives, particularly those with additional functional groups, have garnered attention in various fields of biological research due to their diverse activities. The compound Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is a notable example that has been studied for its biological properties and potential applications.

  • Chemical Formula : C₁₃H₇Cl₂NO₅
  • Molecular Weight : 304.1 g/mol
  • Solubility : Soluble in water, particularly in acidic conditions.
  • Metabolism : Benzoic acid is rapidly absorbed and metabolized in humans and animals. It is primarily conjugated with glycine to form hippuric acid, which is then excreted via urine . Studies indicate that about 75-80% of benzoic acid is eliminated within six hours post-administration .
  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes:
    • D-amino-acid oxidase : A potent inhibitor with a 50% inhibition concentration at 10⁻⁴ M .
    • Pepsin and Trypsin : Inhibits pepsin digestion and has a lesser effect on trypsin digestion .
  • Cytotoxicity and Mutagenicity : Research indicates that sodium benzoate can induce cytological effects such as DNA synthesis inhibition and chromosomal aberrations in vitro . In vivo studies have shown varying levels of toxicity depending on dosage and duration of exposure.

Antimicrobial Properties

Benzoic acid and its salts are recognized for their antimicrobial activity, particularly in acidic food products. The effectiveness is maximized at pH levels between 2.5 and 4.5, making them suitable as food preservatives .

Toxicological Studies

  • Acute Toxicity : Studies have shown that high doses (e.g., 5% sodium benzoate) can lead to significant mortality in animal models . For instance, young rats fed a diet containing 5% sodium benzoate showed high mortality rates within two weeks.
  • Chronic Exposure : Long-term exposure studies indicate that while there are some adverse effects on growth and organ function at elevated doses, lower doses appear to be safe for both humans and animals .

Case Studies

  • Dietary Impact on Mice : In a study where mice were administered sodium benzoate at varying doses, significant reductions in weight gain were observed at higher concentrations (80 mg/kg/day), indicating a dose-dependent relationship with toxicity .
  • Human Trials : Clinical trials involving human subjects receiving benzoic acid as part of antibiotic treatment showed no significant adverse effects on renal function or routine urine analysis, suggesting a favorable safety profile at therapeutic doses .

Data Table

Study TypeSpeciesDoseObserved Effects
Acute ToxicityRats5% sodium benzoateHigh mortality within two weeks
Chronic ExposureMice80 mg/kg/dayReduced weight gain
Human Clinical TrialHumans1200 mg/dayNo significant adverse effects observed

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing the potassium salt of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, and how does it differ from its ester derivatives?

  • Methodological Answer : The potassium salt can be synthesized via alkaline hydrolysis of the corresponding methyl ester (e.g., Bifenox, CAS 42576-02-3). Using potassium hydroxide (KOH) in aqueous ethanol under reflux conditions (70–80°C for 4–6 hours) facilitates ester cleavage and salt formation. After acidification with HCl, the free acid is neutralized with KOH to yield the potassium salt . This contrasts with ester synthesis, which typically involves alkylation of the free acid with methyl iodide in the presence of a base .

Q. How can researchers characterize the purity and structural integrity of this potassium salt?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) to assess purity (>98%) .
  • FT-IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and carboxylate (1600–1400 cm⁻¹) groups .
  • 1H NMR (D₂O) : Look for aromatic proton signals (δ 7.8–8.2 ppm) and absence of ester methyl peaks (δ 3.8–4.0 ppm) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Methodological Answer : The potassium salt is highly soluble in polar solvents (e.g., water, methanol) due to its ionic nature, whereas the free acid is sparingly soluble. For biological assays, dissolve the salt in deionized water (up to 50 mg/mL) and filter-sterilize (0.22 µm). For organic reactions, use DMSO or DMF, but ensure compatibility with potassium ions to avoid precipitation .

Q. What is the proposed mechanism of action for this compound as a herbicide, and how can researchers validate it experimentally?

  • Methodological Answer : The compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis. To validate:

  • Enzyme Assays : Measure PPO inhibition using isolated chloroplasts and monitor protoporphyrin IX accumulation via fluorescence spectroscopy .
  • Plant Bioassays : Apply the compound to susceptible weeds (e.g., Amaranthus retroflexus) and observe necrotic lesions within 48–72 hours .

Advanced Research Questions

Q. How do environmental factors (pH, UV light) influence the degradation pathways of this compound in soil?

  • Methodological Answer : Conduct controlled degradation studies:

  • Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Nitro group reduction and cleavage of the phenoxy bond are common .
  • Soil Microcosms : Incubate compound-spiked soil (pH 5–8) under aerobic/anaerobic conditions. Monitor half-life (t₁/₂) using GC-MS and identify metabolites like 2,4-dichlorophenol .

Q. What computational strategies can predict the binding affinity of this compound to non-target proteins (e.g., human PPO)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):

  • Docking : Compare binding energies of the potassium salt vs. free acid to human PPO (PDB ID: 1SEZ).
  • MD Simulations : Analyze stability of ligand-protein interactions over 100 ns trajectories to assess selectivity .

Q. How does the potassium salt’s stability compare to sodium or ammonium salts under accelerated storage conditions?

  • Methodological Answer : Perform stability testing per ICH guidelines:

  • Store salts at 40°C/75% RH for 6 months. Monitor decomposition via HPLC and XRD. Potassium salts typically exhibit superior hygroscopic stability compared to ammonium salts but may form hydrates under high humidity .

Q. What advanced spectroscopic methods resolve contradictions in reported pKa values for the free acid?

  • Methodological Answer : Employ potentiometric titration with a glass electrode in 0.1 M KCl (25°C). Compare results with computational pKa prediction (e.g., ACD/Labs). Discrepancies often arise from solvent effects or ionic strength variations .

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